molecular formula C19H32N2O5.C4H11N B000391 Perindopril erbumine CAS No. 107133-36-8

Perindopril erbumine

Katalognummer B000391
CAS-Nummer: 107133-36-8
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: IYNMDWMQHSMDDE-MHXJNQAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perindopril erbumine is an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure, helping prevent strokes, heart attacks, and kidney problems . This medication is also used to prevent heart attacks in people with a certain type of heart disease (stable coronary artery disease) . It works by relaxing blood vessels so blood can flow more easily .


Molecular Structure Analysis

Perindopril erbumine has a molecular formula of C23H43N3O5 . It is the tert-butylamine salt of perindopril, the ethyl ester of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . Upon hydrolysis, perindopril erbumine is converted to its active form perindoprilat . The molecular weight of perindopril erbumine is 441.6 g/mol .


Chemical Reactions Analysis

Perindopril erbumine has been found to react with 7-hydroxycoumarin in acetonitrile, resulting in a new fluorescent product with about 58 nm blue shifted emission .

Wissenschaftliche Forschungsanwendungen

Heart Failure Treatment

This medication is also applied in the management of mild to moderate congestive heart failure . By reducing the workload on the heart and improving its efficiency, Perindopril erbumine helps alleviate symptoms and improve the quality of life for patients with heart failure.

Coronary Artery Disease

Patients with stable coronary artery disease can benefit from Perindopril erbumine as it helps to reduce the cardiovascular risk associated with hypertension or post-myocardial infarction . The drug’s ability to prevent the narrowing of blood vessels is crucial in managing this condition.

Analytical Chemistry

In the field of analytical chemistry, Perindopril erbumine is the subject of methods development for quantitative analysis. For instance, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for its estimation in tablet dosage forms .

Combination Drug Therapy

Perindopril erbumine is often used in combination with other drugs such as indapamide and amlodipine besylate to treat hypertension more effectively. Research has been conducted to develop RP-HPLC methods for the simultaneous quantification of these drugs in bulk and pharmaceutical dosage forms .

Bioavailability Studies

Comparative studies on the bioavailability of different salt formulations of Perindopril, such as the arginine versus the erbumine formulations, are crucial in determining the most effective and safe form for patient use .

Safety And Hazards

Perindopril erbumine is generally safe and well-tolerated in a wide range of patients with hypertension . Common side effects include dizziness, lightheadedness, or tiredness as your body adjusts to the medication . Dry cough may also occur . Serious side effects include symptoms of a high potassium blood level (such as muscle weakness, slow/irregular heartbeat), fainting, kidney problems, and serious (possibly fatal) liver problems . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Perindopril erbumine is a safe blood pressure-lowering agent with documented tolerability in a wide range of patients with hypertension . When used as monotherapy of hypertension, perindopril’s doses should be carefully titrated until the achievement of full effect, which in some patients should be awaited for at least 6 months from onset of the therapy .

Eigenschaften

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMDWMQHSMDDE-MHXJNQAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044198
Record name Perindopril erbumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindopril erbumine

CAS RN

107133-36-8
Record name Perindopril erbumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107133-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril erbumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107133368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERINDOPRIL ERBUMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perindopril erbumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-, compd. with 2-methyl-2-propanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1964X464OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril erbumine
Reactant of Route 2
Perindopril erbumine
Reactant of Route 3
Perindopril erbumine
Reactant of Route 4
Perindopril erbumine
Reactant of Route 5
Perindopril erbumine
Reactant of Route 6
Perindopril erbumine

Q & A

Q1: What is the primary target of Perindopril erbumine and how does it interact with this target?

A1: Perindopril erbumine is a prodrug that is metabolized to the active metabolite, Perindoprilat. Perindoprilat acts as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] It exerts its therapeutic effect by binding to and inhibiting the activity of ACE, thus preventing the conversion of Angiotensin I to Angiotensin II. [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Inhibition of ACE by Perindoprilat leads to:

  • Decreased vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels. [, ]
  • Increased plasma renin activity: The reduced negative feedback from Angiotensin II stimulates the release of renin. []
  • Decreased aldosterone secretion: Angiotensin II stimulates aldosterone release, so its reduction leads to lower aldosterone levels. []

Q3: What therapeutic benefits are associated with Perindopril's mechanism of action?

A3: By inhibiting ACE, Perindopril erbumine is clinically indicated for the treatment of:

  • Hypertension: Perindopril erbumine effectively lowers blood pressure, a key therapeutic goal in managing hypertension. [, , , , ]
  • Heart Failure: The drug improves heart function and reduces symptoms in patients with heart failure. [, , , , ]
  • Stable Coronary Artery Disease: Perindopril erbumine helps to prevent major cardiovascular events in patients with stable coronary artery disease. [, , ]

Q4: What is the molecular formula and weight of Perindopril erbumine?

A4: The molecular formula of Perindopril erbumine is C19H32N2O5.C4H11N, and its molecular weight is 441.60 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Perindopril erbumine?

A5: Various spectroscopic techniques are employed for characterizing Perindopril erbumine, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and potential drug-excipient interactions. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []
  • Mass Spectrometry (MS): MS is used for determining the molecular weight and characterizing fragmentation patterns. []

Q6: How does the thermal stability of Perindopril erbumine change when formulated in a tablet compared to the pure active ingredient?

A6: Studies using thermogravimetric analysis (TGA) have shown that Perindopril erbumine exhibits enhanced thermal stability when formulated as a tablet compared to the pure active ingredient. The activation energy for thermal degradation was significantly higher for the tablet formulation, indicating improved stability in the presence of excipients. []

Q7: Which excipients are known to improve the thermal stability of Perindopril erbumine in tablet formulations?

A7: Excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate have been shown to enhance the thermal stability of Perindopril erbumine in tablet formulations. []

Q8: What strategies have been explored to improve the taste of Perindopril erbumine formulations?

A8: Taste masking techniques, particularly using Eudragit E 100 as a taste-masking polymer, have been successfully employed to improve the palatability of Perindopril erbumine formulations. [, ]

Q9: How does the presence of food affect the pharmacokinetics of Perindopril erbumine?

A9: While food intake doesn't significantly influence the extent of absorption of Perindopril erbumine, it does reduce the conversion of Perindopril to its active metabolite, Perindoprilat. []

Q10: What are the key considerations in developing orally disintegrating tablets of Perindopril erbumine?

A10: Key considerations in developing orally disintegrating tablets include:

  • Taste masking: Addressing the bitter taste of the drug is crucial for patient acceptability. [, ]
  • Rapid disintegration: Achieving fast disintegration in saliva is essential for this dosage form. [, ]
  • Choice of superdisintegrants: Selection of suitable superdisintegrants like Ac-Di-Sol is crucial for optimizing disintegration time and drug release. [, ]

Q11: What analytical techniques are commonly employed for the quantification of Perindopril erbumine?

A11: Several analytical techniques are used to quantify Perindopril erbumine, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), is widely used for both assay and impurity profiling. [, , , , , , , ]
  • UV-Spectrophotometry: UV spectrophotometric methods, including those utilizing derivatization strategies, offer simple and cost-effective quantification approaches. [, , , , ]
  • Enzymatic Methods: These methods leverage specific enzymatic reactions to quantify Perindopril erbumine. []

Q12: What are the advantages of developing a stability-indicating analytical method for Perindopril erbumine?

A12: Stability-indicating methods are crucial for:

  • Monitoring drug degradation: These methods can accurately quantify drug content even in the presence of degradation products, ensuring product quality and safety. [, , ]
  • Assessing stability under various conditions: These methods allow evaluating drug stability under different stress conditions like hydrolysis, oxidation, and thermal stress, providing valuable information for formulation development and storage. [, , , ]

Q13: What novel drug delivery systems have been investigated for Perindopril erbumine?

A13: Research has explored various drug delivery systems for Perindopril erbumine, including:

  • Nanocomposites: Intercalation of Perindopril erbumine into layered double hydroxides has shown potential for controlled drug release and improved therapeutic efficacy. [, ]
  • Ethosomes: Ethosomes, as lipid-based carrier systems, have demonstrated promising results for enhancing transdermal delivery of Perindopril erbumine. []
  • Proniosomes: These carrier systems, similar to ethosomes, have also been investigated for improving the transdermal delivery of Perindopril erbumine. []
  • Hydrogels: Thiolated arabinoxylan-grafted acrylic acid copolymers have been explored as pH-sensitive hydrogels for controlled release of Perindopril erbumine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.